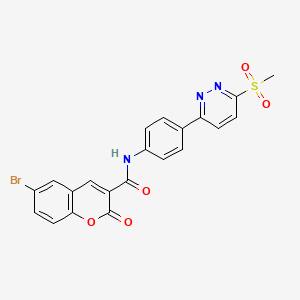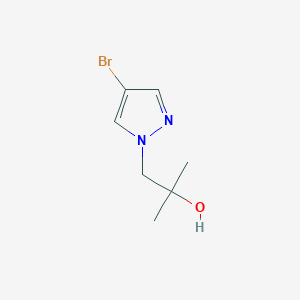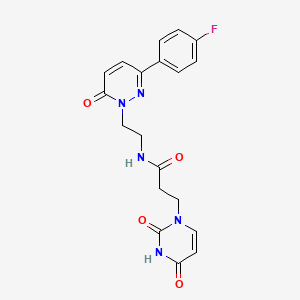![molecular formula C18H24FNO4 B2892527 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid CAS No. 1779126-77-0](/img/structure/B2892527.png)
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The empirical formula of the compound is C18H25NO4 . The molecular weight is 319.40 . The structure includes a piperidine ring with a tert-butoxycarbonyl group and a phenyl group attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a functional group of Boc and carboxylic acid . The storage temperature is 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chiral Building Blocks
Asymmetric Synthesis of Piperidine Derivatives
Research has demonstrated the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, highlighting the importance of tert-butoxycarbonyl-protected piperidines as intermediates for generating enantiomerically pure compounds (Xue et al., 2002). Such methodologies are crucial for the development of pharmaceuticals and complex organic molecules, providing a pathway to synthesize specific stereoisomers with desired biological activities.
Medicinal Chemistry and Drug Design
Folate Analogues Synthesis
The construction of folate analogues involving tert-butoxycarbonyl-protected intermediates has been explored for their potential in cancer therapy. These compounds can act as substrates for enzymes in folate metabolism or as inhibitors, demonstrating the role of such chemical structures in developing therapeutic agents (Rosowsky et al., 1994).
Material Science and Nanotechnology
Development of Molecular Probes
Synthesis of fluorescent molecular probes incorporating tert-butoxycarbonyl-protected amines has shown applications in sensing and imaging technologies. These compounds can be utilized for the detection of nanoparticles or biological markers, underlining the utility of tert-butoxycarbonyl-protected compounds in creating sensitive and selective sensors (Bekere et al., 2013).
Bioconjugation and Biomolecule Modification
Chelating Agents for Imaging
The synthesis of precursor chelating agents for lanthanide ions, which are essential for magnetic resonance imaging (MRI) and other imaging modalities, has been reported. These agents often employ tert-butoxycarbonyl-protected intermediates for the efficient labeling of biomolecules, improving targeting specificity and pharmacokinetics of the contrast media (Li et al., 2009).
Mecanismo De Acción
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein degradation. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination of the target protein. This marks the protein for degradation by the proteasome, a complex that breaks down proteins in the cell .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .
Safety and Hazards
The compound is classified as having Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 hazards . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin irritation or rash occurs .
Direcciones Futuras
The future directions of this compound largely lie in its application in the development of PROTACs . By optimizing the structure of the linker, it may be possible to improve the efficacy and selectivity of PROTACs. This could lead to the development of more effective drugs for a variety of diseases.
Propiedades
IUPAC Name |
2-[4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKICSKZFDPBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)
![2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2892445.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2892449.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)


![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)
